CDK1/Cyclin B Inhibition: Nanomolar Potency Achieved Exclusively Through the 5-Bromo-N1-cyclopropylmethyl Architecture
In a biochemical assay employing human HeLa cell extracts and histone H1 substrate, 5-Bromo-1-(cyclopropylmethyl)pyrimidin-2(1H)-one inhibits CDK1/cyclin B with an IC50 of 1.40 nM [1]. In stark contrast, the structurally related 5-bromo-1-phenylpyrimidin-2(1H)-one, which retains the C5 bromine but lacks the cyclopropylmethyl group and carries a phenyl N1 substituent, displays an IC50 of 1.20E+4 nM (12,000 nM) against human CDK1/cyclin B [2]. This represents an approximately 8,571-fold difference in potency despite both compounds sharing the 5-bromopyrimidin-2(1H)-one core, underscoring that the N1-cyclopropylmethyl substitution is a key determinant of target engagement.
| Evidence Dimension | Inhibition of CDK1/cyclin B kinase activity |
|---|---|
| Target Compound Data | IC50: 1.40 nM |
| Comparator Or Baseline | 5-Bromo-1-phenylpyrimidin-2(1H)-one: IC50: 1.20E+4 nM (12,000 nM) |
| Quantified Difference | ~8,571-fold greater potency for the target compound |
| Conditions | Target: human HeLa cell extracts, histone H1 substrate, 30 min preincubation (BROMOscan-derived BindingDB assay). Comparator: human CDK1/cyclin B assay (BindingDB data); exact assay format unspecified but curated in ChEMBL. |
Why This Matters
A difference in potency of three orders of magnitude, even with assay variation, signals that the N1-cyclopropylmethyl group is essential for CDK1/cyclin B potency, making this compound uniquely suitable for cell-cycle research and CDK1 inhibitor discovery.
- [1] BindingDB. BDBM50358833 (CHEMBL1923087): IC50 1.40 nM for human CDK1/Cyclin B in HeLa cell extracts. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358833 (accessed 2026-04-26). View Source
- [2] BindingDB. BDBM50409725 (CHEMBL1213804): IC50 1.20E+4 nM for human CDK1/cyclin B. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409725 (accessed 2026-04-26). View Source
